molecular formula C19H16N4O3S B3018663 2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide CAS No. 1903636-75-8

2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide

Cat. No.: B3018663
CAS No.: 1903636-75-8
M. Wt: 380.42
InChI Key: XBFWCGSSYFJYKV-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a quinoline-4-carboxamide scaffold linked via an ethyl group to a 2-methyl-4-oxothieno[2,3-d]pyrimidine moiety. The quinoline core is substituted with a hydroxy group at position 2, while the thienopyrimidine system contains a methyl group at position 2 and a ketone at position 2.

Properties

IUPAC Name

N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-11-21-18-13(6-9-27-18)19(26)23(11)8-7-20-17(25)14-10-16(24)22-15-5-3-2-4-12(14)15/h2-6,9-10H,7-8H2,1H3,(H,20,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFWCGSSYFJYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-infective and anti-inflammatory therapies. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

The compound is characterized by a quinoline core linked to a thienopyrimidine moiety, which is known for its diverse biological properties. The molecular formula is C15H16N4O3SC_{15}H_{16}N_4O_3S, and it exhibits a melting point range of approximately 204206C204-206^\circ C .

Antimycobacterial Activity

Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine, including the compound , exhibit significant antimycobacterial activity. For instance, compounds with similar structures have shown inhibition rates against Mycobacterium tuberculosis ranging from 40% to 68% at specific concentrations . The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 8 µg/mL against Mycobacterium tuberculosis H37Rv, indicating strong potential for therapeutic applications in tuberculosis treatment .

Anti-inflammatory Properties

The compound's structural similarities to other quinoline derivatives suggest potential anti-inflammatory effects. In a study evaluating the structure-activity relationship (SAR) of quinolinecarboxamide derivatives, several compounds demonstrated efficacy in inhibiting disease progression in models of autoimmune disorders such as experimental autoimmune encephalomyelitis (EAE) . These findings suggest that modifications to the quinoline structure can enhance biological activity, which may be applicable to the compound under review.

Study 1: Antimycobacterial Efficacy

A study evaluated various thieno[2,3-d]pyrimidine derivatives for their antimycobacterial properties. The results indicated that several compounds exhibited significant activity against Mycobacterium smegmatis and Mycobacterium bovis BCG. The study concluded that modifications at specific positions on the thienopyrimidine ring could optimize potency against these pathogens .

CompoundMIC (µg/mL)% Inhibition
40868
263040
295050

Study 2: Structure-Activity Relationship

Another research effort focused on evaluating the SAR of quinoline derivatives. The study systematically varied substituents on the quinoline scaffold and assessed their impact on biological activity. Notably, compounds with specific substitutions showed enhanced inhibitory effects in EAE models, suggesting that similar modifications could be beneficial for the compound .

Scientific Research Applications

Pharmacological Properties

  • Antimycobacterial Activity
    • The compound has shown significant activity against various strains of Mycobacterium, including Mycobacterium tuberculosis. Research indicates that it inhibits the growth of these bacteria with an inhibition percentage ranging from 40% to 68% against Mycobacterium smegmatis and Mycobacterium bovis BCG .
    • The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
  • Antitumor Activity
    • Preliminary studies suggest that derivatives of thieno[2,3-d]pyrimidines exhibit cytotoxic effects against cancer cell lines. The incorporation of quinoline and carboxamide moieties may enhance these effects by promoting apoptosis in tumor cells .
    • Specific case studies have demonstrated that certain structural modifications can lead to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells.

Case Study 1: Antimycobacterial Efficacy

A study conducted on a series of thieno[2,3-d]pyrimidine derivatives, including the target compound, demonstrated their effectiveness against drug-resistant strains of Mycobacterium tuberculosis. The study utilized both in vitro and in vivo models to assess the pharmacokinetics and toxicity profiles .

Case Study 2: Antitumor Potential

In another investigation, researchers evaluated the cytotoxic effects of various thieno[2,3-d]pyrimidine compounds on human cancer cell lines. The results indicated that modifications to the thieno[2,3-d]pyrimidine structure could significantly enhance anticancer activity while reducing side effects .

Comparison with Similar Compounds

Table 1: Comparison with Benzamide Derivatives

Compound Core Structure Key Substituents Synthesis Yield Melting Point
Target Compound Quinoline-Thieno[2,3-d]pyrimidine 2-hydroxy, 2-methyl-4-oxo Not reported Not reported
Rip-B Benzamide 2-hydroxy, 4-methoxyphenethyl 34% 96°C

Thienopyrimidine Derivatives

Thieno[2,3-d]pyrimidine analogs, such as ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (13), highlight the role of annulated systems.

  • Synthesis: These compounds are synthesized via [4+2] cyclocondensation between 1,4-binucleophiles (e.g., ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate) and reagents like ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate. This method contrasts with the target compound’s likely multi-component coupling .
  • Functional Groups : The presence of methylsulfanyl groups in derivative 13 may enhance lipophilicity compared to the target compound’s hydroxy and methyl substituents .

Quinoline-3/4-Carboxamide Derivatives

Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) and N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (2) provide insights into quinoline carboxamide modifications:

  • Polymorphism : Derivatives like compound 2 exhibit polymorphism, which can influence solubility and bioavailability—a consideration for the target compound’s development .

Table 2: Comparison with Quinoline Carboxamides

Compound Quinoline Substitution Additional Moieties Bioactivity Notes
Target Compound 4-carboxamide, 2-hydroxy Thieno[2,3-d]pyrimidine Potential kinase inhibition
Compound 52 3-carboxamide, 6-chloro Adamantyl, pentyl Improved metabolic stability
Compound 2 3-carboxamide, 4-hydroxy Hexahydroquinoline, pyridylmethyl Analgesic lead, polymorphic

Antiplasmodial Thieno[2,3-b]Pyridines

The antiplasmodial agent 3-amino-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (17d) demonstrates the impact of ring fusion on activity:

  • Structural Divergence: The thieno[2,3-b]pyridine core differs from the target’s thieno[2,3-d]pyrimidine, altering electron distribution and binding interactions.
  • Synthesis : Use of 2-chloro-N-(4-chlorophenyl)acetamide and potassium hydroxide in DMF suggests divergent reactivity compared to the target compound’s synthesis .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is typically synthesized via coupling reactions. For example:

  • Amide bond formation : React 2-hydroxyquinoline-4-carboxylic acid derivatives with amines using coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF (dimethylformamide) at room temperature, followed by vacuum filtration and purification via column chromatography (Zorbax SB-C18 column, isocratic/gradient elution) .
  • Alternative activation : Use HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) with TEA (triethylamine) for carboxylate activation, achieving yields up to 80% after 12-hour reactions .

Q. What spectroscopic techniques are critical for structural characterization?

  • NMR spectroscopy : Key signals include:
  • Quinoline protons (δ 7.5–8.5 ppm, aromatic region).
  • Thienopyrimidinone carbonyl groups (δ 160–170 ppm in 13C^{13}\text{C} NMR) .
    • Mass spectrometry (MS) : Confirm molecular weight via ESI-MS, with careful attention to fragmentation patterns of the thienopyrimidinone and quinoline moieties .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Ensure ventilation in closed systems to prevent inhalation of vapors.
  • Store in sealed containers under dry, room-temperature conditions to prevent degradation .

Advanced Research Questions

Q. How can low yields in coupling steps be addressed?

  • Optimize stoichiometry : Increase amine equivalents (1.5–2.0 mol) to drive reaction completion.
  • Alternative coupling agents : Replace PyBOP with T3P (propylphosphonic anhydride) for higher efficiency in polar aprotic solvents .
  • Reaction monitoring : Use LC-MS to track intermediate formation and adjust reaction time dynamically .

Q. How does polymorphism impact the compound’s stability and bioactivity?

  • Crystallography : Perform X-ray diffraction to identify polymorphic forms, as seen in related 4-hydroxyquinoline-2-one derivatives, where crystal packing affects solubility .
  • Stability assays : Conduct accelerated stability studies (40°C/75% RH) to compare degradation rates across polymorphs. Unstable forms may hydrolyze thienopyrimidinone rings under humid conditions .

Q. What strategies resolve contradictions in reported reaction conditions?

  • Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and validate experimental parameters, as demonstrated in reaction design frameworks .
  • Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst loadings to identify robust conditions .

Q. How can researchers assess the compound’s biological activity methodically?

  • Antimicrobial testing : Use disk diffusion assays (Mueller Hinton agar) and determine MIC (minimum inhibitory concentration) via microbroth dilution, as applied to structurally similar carboxamides .
  • Apoptosis assays : Treat cancer cell lines (e.g., MCF-7) and measure caspase-3 activation via fluorometric kits, referencing protocols for quinoline-based apoptotic inducers .

Q. What methods ensure compound stability during long-term storage?

  • Lyophilization : Convert to a stable powder form under inert gas (N2_2) to prevent oxidation.
  • Low-temperature storage : Store at –20°C in amber vials to mitigate photodegradation, as unstable analogs degrade in organic solvents at room temperature .

Data Contradiction Analysis

Q. Conflicting reports on solvent compatibility: How to validate?

  • Replicate studies : Test solubility in DMF, DMSO, and acetonitrile, noting precipitation or decomposition.
  • Spectroscopic tracking : Monitor UV-Vis absorption shifts (e.g., quinoline λmax_{\text{max}} ~320 nm) to detect solvent-induced structural changes .

Discrepancies in bioactivity data between in vitro and in silico models

  • Meta-analysis : Compare molecular docking predictions (e.g., binding to kinase targets) with cell-based assays, adjusting for membrane permeability differences using PAMPA (parallel artificial membrane permeability assay) .

Methodological Resources

  • Purification : Use reverse-phase HPLC (Agilent 1200 series, C18 column) with acetonitrile/water gradients for high-purity isolation .
  • Stability testing : Reference ASTM E2454-20 guidelines for accelerated stability protocols in pharmaceutical research.

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